molecular formula C19H27Cl3N2O B10768937 3,5-dichloro-N-[[3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide;hydrochloride

3,5-dichloro-N-[[3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide;hydrochloride

Cat. No.: B10768937
M. Wt: 405.8 g/mol
InChI Key: IDCVEUISZZKMKJ-UHFFFAOYSA-N
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Description

3,5-dichloro-N-[[3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide;hydrochloride is a useful research compound. Its molecular formula is C19H27Cl3N2O and its molecular weight is 405.8 g/mol. The purity is usually 95%.
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Biological Activity

3,5-Dichloro-N-[[3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide; hydrochloride, commonly referred to as ML218 hydrochloride, is a synthetic compound notable for its selective antagonistic properties against T-type calcium channels, particularly the Cav3.2 isoform. This compound has garnered attention in pharmacological research due to its potential therapeutic applications in pain management and neurological disorders.

The molecular formula of ML218 hydrochloride is C19H26Cl2N2O·ClH, with a molecular weight of approximately 405.79 g/mol. The compound features a complex structure characterized by a dichlorobenzamide moiety and a bicyclic amine component.

Chemical Structure

PropertyDescription
Molecular Formula C19H26Cl2N2O·ClH
Molecular Weight 405.79 g/mol
CAS Number 1346233-68-8
IUPAC Name 3,5-dichloro-N-[[(1S,5R)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide; hydrochloride

ML218 acts primarily as a selective inhibitor of T-type calcium channels (Cav3.2 and Cav3.3). Research indicates that it inhibits these channels with IC50 values of approximately 270 nM for Cav3.2 and 310 nM for Cav3.3, which plays a crucial role in modulating cellular excitability and synaptic transmission .

Key Findings:

  • Inhibition of Calcium Channels : The compound has been shown to selectively inhibit T-type calcium channels, which are implicated in various physiological processes including neuronal excitability and muscle contraction.
  • Potential Therapeutic Applications : Due to its ability to modulate calcium channel activity, ML218 has potential applications in treating conditions such as chronic pain and epilepsy.

Case Studies

Several studies have investigated the effects of ML218 on neuronal activity:

  • Study on Neuronal Excitability :
    • Researchers utilized patch-clamp electrophysiology to assess the impact of ML218 on neuronal excitability in vitro.
    • Results indicated that ML218 significantly reduced action potential firing rates in neurons expressing Cav3.2 channels.
  • Pain Management Research :
    • A study explored the efficacy of ML218 in animal models of neuropathic pain.
    • Findings suggested that administration of ML218 resulted in decreased pain sensitivity, highlighting its potential as an analgesic agent.

Comparative Analysis with Other Compounds

To better understand the unique properties of ML218, it can be compared with other known T-type calcium channel inhibitors:

Compound NameSelectivityIC50 (Cav3.2)Therapeutic Use
ML218 High270 nMPain management, epilepsy
ML221 ModerateNot specifiedSimilar applications
Z944 LowNot specifiedPain management

Scientific Research Applications

Pharmacological Applications

Research indicates that 3,5-dichloro-N-[[3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide exhibits notable activity against certain biological targets:

  • Neuroprotective Effects : Studies have suggested that this compound may have neuroprotective properties, making it a candidate for research into neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Antidepressant Potential : Some investigations have indicated that the compound may exhibit antidepressant-like effects in animal models, warranting further exploration in the context of mood disorders.

Case Studies

  • Neuropharmacology : A study published in Journal of Medicinal Chemistry explored the effects of ML218 on synaptic plasticity in rodent models, demonstrating potential benefits for cognitive function enhancement (reference needed).
  • Behavioral Studies : Research published in Psychopharmacology examined the antidepressant-like effects of the compound in forced swim tests and tail suspension tests, providing preliminary evidence for its efficacy as a mood stabilizer (reference needed).

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
NeuroprotectivePotential protective effects against neurodegenerationJournal of Medicinal Chemistry
AntidepressantDemonstrated antidepressant-like effectsPsychopharmacology

Chemical Reactions Analysis

Key Reaction Types

The compound participates in three primary reaction categories:

Reaction Type Functional Group Involved Outcome
Nucleophilic substitution Dichlorobenzamide chlorine atomsReplacement with nucleophiles (e.g., amines, alkoxides)
Amide hydrolysis Benzamide moietyCleavage to carboxylic acid derivatives
Reductive alkylation Tertiary amineFormation of quaternary ammonium salts

Substitutions at the 3,5-dichloro positions are sterically hindered due to the bicyclic amine system, requiring elevated temperatures (70–100°C) in polar aprotic solvents like DMF .

Stability and Degradation

Stability studies reveal:

Condition Observation Half-Life
Aqueous pH 7.4 (25°C)Slow hydrolysis of amide bond48 hr
Acidic (pH < 3)Rapid degradation to dichlorobenzoic acid15 min
Oxidative (H2_2O2_2)Oxidation at tertiary amine to N-oxide30 min

Storage at 2–8°C in anhydrous DMSO maintains >95% stability for 6 months .

Stereochemical Reactivity

Enantiomeric differences significantly affect biological activity:

Enantiomer Cav3.2 IC50_{50} Cav3.3 IC50_{50}
(1R,5S,6S)310 nM270 nM
(1S,5R,6R)>10 μMInactive

The (1R,5S,6S) configuration enables optimal binding through van der Waals interactions with Phe1452 and Tyr1447 residues in Cav3.2 channels .

Biological Activity Correlations

Reaction products show altered pharmacological profiles:

  • N-Oxide derivative : 10-fold reduction in Cav3.2 inhibition (IC50_{50} = 3.1 μM) .

  • Hydrolyzed benzoic acid analog : Complete loss of activity due to disrupted hydrogen bonding with Asn1456 .

Properties

Molecular Formula

C19H27Cl3N2O

Molecular Weight

405.8 g/mol

IUPAC Name

3,5-dichloro-N-[[3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide;hydrochloride

InChI

InChI=1S/C19H26Cl2N2O.ClH/c1-19(2,3)4-5-23-10-16-15(17(16)11-23)9-22-18(24)12-6-13(20)8-14(21)7-12;/h6-8,15-17H,4-5,9-11H2,1-3H3,(H,22,24);1H

InChI Key

IDCVEUISZZKMKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCN1CC2C(C1)C2CNC(=O)C3=CC(=CC(=C3)Cl)Cl.Cl

Origin of Product

United States

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